molecular formula C25H19NO3S B1684135 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one CAS No. 503468-95-9

8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one

Cat. No.: B1684135
CAS No.: 503468-95-9
M. Wt: 413.5 g/mol
InChI Key: JAMULYFATHSZJM-UHFFFAOYSA-N
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Description

NU7441, also known as 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). This compound has garnered significant attention in the field of cancer research due to its ability to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs .

Biochemical Analysis

Biochemical Properties

NU 7441 interacts with DNA-PK, an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It selectively inhibits DNA-PK with an IC50 of 14 nM . It also inhibits mTOR and PI3K, with IC50 values of 1.7 μM and 5 μM respectively .

Cellular Effects

NU 7441 has been shown to influence cell function by inhibiting DNA repair mechanisms, thereby sensitizing cells to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . It can also reduce the frequency of NHEJ and enhance the rate of homologous recombination repair after DNA cleavage mediated by Cas9 .

Molecular Mechanism

At the molecular level, NU 7441 exerts its effects by binding to DNA-PK and inhibiting its activity . This inhibition disrupts the NHEJ pathway, leading to an accumulation of DNA double-strand breaks and increased sensitivity to DNA-damaging agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NU 7441 have been observed to change over time. For instance, pre-incubation with NU 7441 for 4 hours followed by the addition of a DNA-damaging agent leads to a sustained increase in DNA damage .

Dosage Effects in Animal Models

In animal models, the effects of NU 7441 have been shown to vary with dosage. For example, in a study involving mice with SW620 xenografts, the combination of NU 7441 and etoposide led to a significant delay in tumor growth .

Metabolic Pathways

NU 7441 is involved in the DNA damage response pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway .

Transport and Distribution

Given its role as a DNA-PK inhibitor, it is likely that it is transported to the nucleus where DNA-PK is located .

Subcellular Localization

NU 7441 is likely to be localized in the nucleus due to its interaction with DNA-PK, a nuclear enzyme involved in the NHEJ pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NU7441 involves several key steps. The starting material is typically a chromenone derivative, which undergoes a series of reactions to introduce the morpholino and dibenzothiophenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: While detailed industrial production methods for NU7441 are not extensively documented, the synthesis generally follows the principles of organic synthesis, including purification steps such as recrystallization and chromatography to achieve the desired purity levels. The compound is typically produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: NU7441 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving NU7441 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from reactions involving NU7441 depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

NU7441 is often compared with other DNA-PK inhibitors such as NU7026 and KU-0060648. While all these compounds inhibit DNA-PK, NU7441 is noted for its higher potency and selectivity. NU7441 has an IC50 value of 14 nM, making it significantly more potent than NU7026. Additionally, NU7441 has shown greater efficacy in sensitizing cancer cells to DNA-damaging agents compared to other inhibitors .

List of Similar Compounds:
  • NU7026
  • KU-0060648
  • Wortmannin
  • LY294002

NU7441 stands out due to its high potency and selectivity, making it a valuable tool in cancer research and genome editing studies .

Properties

IUPAC Name

8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMULYFATHSZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462509
Record name 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503468-95-9
Record name NU-7441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NU-7441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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